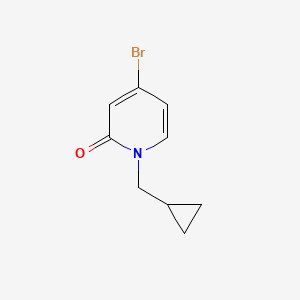

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one

Description

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one (CAS: 1127499-07-3) is a brominated pyridinone derivative featuring a cyclopropylmethyl substituent at the 1-position of the pyridin-2(1H)-one core. This compound is characterized by its molecular formula C₉H₁₀BrNO, molecular weight of 228.09 g/mol, and a purity of >95% . Its structural uniqueness lies in the cyclopropylmethyl group, which imparts steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSECUINYDRVDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC(=CC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the cyclopropylmethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridinone derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridinone analogs.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridinones, oxidized derivatives, and reduced analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropylmethyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pyridin-2(1H)-one scaffold is highly modular, allowing diverse substituents to be introduced at the 1-position. Below is a comparison of key derivatives:

Key Observations :

- Lipophilicity : The cyclopropylmethyl group (LogP 1.43) balances lipophilicity better than trifluoropropyl (LogP 2.27), making it suitable for central nervous system (CNS) targeting due to BBB permeability .

- Solubility : Methyl and hydroxyethyl derivatives exhibit higher aqueous solubility (>20 mg/mL) compared to brominated analogs (<3 mg/mL) .

- Steric Effects : Bulky groups (e.g., tetrahydro-2H-pyran-4-yl) may hinder binding in enzyme-active sites but improve selectivity .

Biological Activity

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridinones, characterized by the presence of a bromine atom at the 4-position and a cyclopropylmethyl substituent. This unique structure may enhance its interaction with biological targets, potentially leading to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₁O |

| Molecular Weight | 227.07 g/mol |

| CAS Number | 832735-58-7 |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the cyclopropylmethyl group contributes to its reactivity and binding affinity, which are critical for its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, it has shown the ability to inhibit cell proliferation and induce apoptosis. For instance, at concentrations ranging from 1 to 10 µM, it significantly reduced cell viability in human cancer cell lines, indicating its potential as an anticancer agent .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on acute myeloid leukemia (AML) cells. The compound was tested at a concentration of 10 µM over four days. Results indicated a significant upregulation of CD11b expression, which is associated with differentiation in AML cells. The study concluded that this compound could serve as a lead for developing new treatments for leukemia .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated effective inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent against resistant bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-(methyl)pyridin-2(1H)-one | Methyl group at the 1-position | Moderate antimicrobial activity |

| 4-Bromo-1-(ethyl)pyridin-2(1H)-one | Ethyl group at the 1-position | Lower cytotoxicity |

| 4-Bromo-1-(propyl)pyridin-2(1H)-one | Propyl group at the 1-position | Similar activity profile |

The cyclopropylmethyl group in our compound enhances steric and electronic properties compared to other derivatives, potentially leading to improved binding affinity and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one and its structural analogs?

- Methodological Answer : The compound can be synthesized via alkylation of pyridin-2(1H)-one precursors using brominated intermediates. For example, General Procedure F ( ) involves reacting a brominated pyridinone with a cyclopropylmethyl group under basic conditions, yielding a high-purity product (96% yield). Multi-parallel synthetic routes () starting from halogenated nicotinic acids (e.g., 2-chloro-4-fluoronicotinic acid) enable diversification at C-3 and C-4 positions. Bromine introduction at the 4-position is critical for subsequent cross-coupling reactions, as seen in analogs like 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one ().

Q. How is NMR spectroscopy and mass spectrometry used to characterize this compound?

- Methodological Answer : Key structural features are confirmed via <sup>1</sup>H NMR (CDCl3) signals: aromatic protons (δ 7.00, d, J = 7.4 Hz; δ 6.83, d, J = 2.1 Hz) and cyclopropylmethyl protons (δ 5.66–5.78, m). Mass spectrometry (TOF ES+) confirms molecular weight (m/z 269.8 [M+H]<sup>+</sup>), while LC-MStR retention times (3.01 min) validate purity ( ). For analogs, HRMS and <sup>13</sup>C NMR are employed to resolve substituent effects ( ).

Advanced Research Questions

Q. What strategies improve the pharmacokinetic properties of pyridin-2(1H)-one derivatives, such as reducing P-glycoprotein (P-gp) efflux?

- Methodological Answer : Reducing polarity by introducing less polar substituents (e.g., trifluoromethyl or aryl groups) lowers total polar surface area (tPSA), minimizing P-gp recognition. For instance, replacing a 3-cyanophenyl group with an N-phenyl moiety reduced tPSA from 99.3 Ų to 75.5 Ų, decreasing the efflux ratio from 25.0 to 0.8 (). Pharmacokinetic studies in rodents (Table 5, ) demonstrate improved oral bioavailability and metabolic stability via such modifications.

Q. How do structural modifications at the cyclopropylmethyl group influence biological activity?

- Methodological Answer : The cyclopropylmethyl group enhances steric bulk and metabolic stability compared to smaller alkyl chains. In M1 muscarinic receptor modulators ( ), analogous substitutions (e.g., cyclohexylmethyl) improved allosteric binding affinity. Molecular dynamics simulations () suggest rigidification of the scaffold enhances target engagement (e.g., survivin inhibition). However, excessive bulk may reduce solubility, necessitating balanced substituent design.

Q. What contradictions arise in SAR studies when modifying C-3 and C-4 positions, and how are they resolved?

- Methodological Answer : While C-3 polar groups (e.g., hydroxymethyl) enhance HIV-1 reverse transcriptase inhibition (), they increase tPSA and P-gp efflux. Conversely, C-4 bromine substitution enables cross-coupling (e.g., Suzuki reactions) but may reduce solubility. Resolution involves hybrid scaffolds (): combining C-4 bromine with C-3 nitro groups balances reactivity and bioavailability. Contradictions in potency vs. solubility are addressed via iterative medicinal chemistry cycles ().

Q. How are molecular dynamics (MD) simulations applied to design pyridin-2(1H)-one derivatives for enzyme targets?

- Methodological Answer : MD simulations predict binding modes and stability. For survivin inhibitors (), rigid tricyclic cores (pyridinone fused with phenyl rings) were designed to stabilize hydrophobic interactions. In HIV-1 RT inhibitors (), simulations identified C-3 nitro groups as critical for hydrogen bonding with Lys101. Experimental validation via enzymatic assays (IC50 values) confirms computational predictions.

Q. What analytical challenges arise in quantifying reaction intermediates during synthesis?

- Methodological Answer : Brominated intermediates (e.g., this compound) often exhibit low UV absorbance, complicating HPLC analysis. Solutions include derivatization with fluorescent tags or using LC-MS with ESI+ ionization ( ). Reaction monitoring via <sup>19</sup>F NMR (for fluorinated precursors, ) or inline IR spectroscopy improves yield optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.